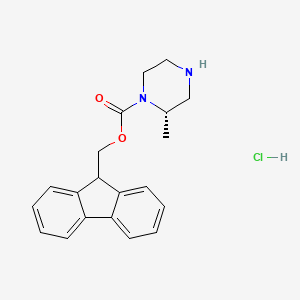

(S)-1-Fmoc-2-methyl-piperazine hydrochloride

Description

(S)-1-Fmoc-2-methyl-piperazine hydrochloride (CAS RN: 1159826-45-5) is a chiral piperazine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl substituent at the 2-position of the piperazine ring. Its molecular formula is C20H23ClN2O2, with a molecular weight of 358.866 . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine functionalities, enabling controlled deprotection under mild basic conditions. The stereochemistry at the 2-methyl position (S-configuration) enhances its utility in synthesizing enantiomerically pure peptides or small molecules .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19,21H,10-13H2,1H3;1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCUZMZSBHXCNI-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Fmoc-2-methyl-piperazine hydrochloride typically involves the protection of the piperazine ring with the Fmoc group. One common method is to react (S)-2-methyl-piperazine with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is cleaved under basic conditions, liberating the piperazine amine for subsequent reactions. Key mechanisms include:

Base-Mediated Cleavage

-

Primary reagent : 20% piperidine in DMF (half-life ≈6 seconds) .

-

Mechanism :

-

Kinetics : Complete deprotection occurs within 1–20 minutes at RT, confirmed by RP-HPLC .

Coupling Reactions

The deprotected piperazine amine participates in nucleophilic acylations, forming amide or carbamate linkages.

Activation Methods

-

Carbodiimide-mediated : DIC/HOBt or HCTU/iPr₂NEt in DMF (yields >95%) .

-

Uronium salts : HBTU/HOAt with DIEA for sterically hindered couplings .

Example: Peptide Chain Elongation

Racemization

Aspartimide Formation

-

Conditions : Prolonged exposure to 20% piperidine/DMF at 50°C .

-

Outcome : 2% impurity; eliminated using mild p-toluenethiol/pyridine .

Diketopiperazine (DKP) Cyclization

-

Mechanism : Intramolecular cyclization of dipeptides during Fmoc cleavage .

-

Kinetics : ΔG‡ = 34.8 kcal/mol via C–H activation (O-attack pathway) .

| Resin Type | DKP Formation |

|---|---|

| Fmoc-Pro-Pro-Ser-resin | 14.8% after 48h |

| Fmoc-Ala-Pro-Pro-Pro-Ser | 0.7% (2h hold) |

Chiral Auxiliary

-

Stereoselectivity : (S)-configuration directs asymmetric alkylations (e.g., bromopropionic acid coupling) .

-

Case Study : Synthesis of 2-oxopiperazine peptoids with >83% enantiomeric excess .

Analytical Characterization

-

Purity : Assessed via RP-HPLC (C18, 0.1% TFA/ACN gradient) .

-

Mass Spectrometry : MALDI-TOF MS confirms [M+H]⁺ with <2 Da error .

This compound’s versatility in SPPS and stereocontrolled synthesis underscores its utility in medicinal chemistry and materials science. Optimized deprotection protocols and coupling strategies minimize side reactions, enabling high-fidelity molecular assembly.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

(S)-1-Fmoc-2-methyl-piperazine hydrochloride is predominantly employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective moiety for amines, allowing for selective deprotection under basic conditions. This property facilitates the assembly of complex peptide structures while minimizing side reactions such as racemization and aspartimide formation .

Table 1: Comparison of Fmoc Deprotection Conditions

| Condition | Reaction Time | Yield of Target Peptide | Side Products |

|---|---|---|---|

| 20% Piperidine | 8.6 min | High | Epimerized products |

| 5% Piperazine + 2% DBU | <1 min | Higher | Minimal |

| 5% Piperazine + 1% DBU + 1% FA | 29s | Comparable | Low |

The combination of piperazine and DBU has been shown to provide faster deprotection kinetics than traditional methods, significantly reducing the occurrence of deletion sequences during peptide synthesis .

Drug Development

Therapeutic Applications

Research indicates that compounds similar to this compound exhibit potential therapeutic properties due to their ability to interact with various biological targets. Interaction studies often employ molecular docking and receptor-ligand binding assays to evaluate binding affinities towards specific receptors or enzymes.

Case Study: Interaction with Receptors

In a study examining the binding affinity of this compound to G-protein coupled receptors (GPCRs), it was found that the compound exhibited significant selectivity for certain receptor subtypes, suggesting its potential as a lead compound in drug design .

Functional Materials

Beyond medicinal chemistry, this compound can also be utilized in the development of functional materials. Its structural characteristics allow for applications in catalysis and the formulation of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (S)-1-Fmoc-2-methyl-piperazine hydrochloride involves its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality of the piperazine ring, preventing unwanted reactions during the synthesis of complex molecules. The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Structural Features

The table below compares key structural and molecular attributes of (S)-1-Fmoc-2-methyl-piperazine hydrochloride with analogous compounds:

Functional Differences

Stereochemical Considerations

- The S-configuration in this compound ensures enantioselectivity in peptide synthesis, critical for biological activity in therapeutic peptides. In contrast, non-chiral derivatives like 1-[(4-chloro-2-methylphenyl)methyl]piperazine hydrochloride lack stereochemical complexity, limiting their use in asymmetric synthesis .

Role of the Fmoc Group

Physicochemical Properties

Solubility

- Hydrochloride salts generally exhibit good water solubility. However, the hydrophobic Fmoc group in this compound reduces aqueous solubility compared to less substituted derivatives like (S)-2-methylpiperazine hydrochloride. This necessitates organic solvents (e.g., DMF, DCM) for handling .

Stability

- The Fmoc group is base-labile, requiring careful pH control during deprotection. By comparison, aryl-substituted piperazines (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride) are stable under basic conditions, enabling broader reaction compatibility .

Biological Activity

(S)-1-Fmoc-2-methyl-piperazine hydrochloride is a synthetic compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of a piperazine ring. This compound has gained attention in biochemical research due to its potential applications in peptide synthesis and drug development.

- Molecular Formula : C₁₃H₁₅ClN₂O₂

- Molecular Weight : Approximately 358.87 g/mol

- Solubility : Enhanced solubility in water due to its hydrochloride salt form, facilitating various biochemical applications.

The Fmoc group serves as a protective group for amines, allowing for selective reactions during peptide synthesis. Under basic conditions, such as in the presence of piperidine, the Fmoc group can be removed, enabling further chemical modifications.

This compound exhibits biological activity primarily through its interactions with various receptors and enzymes. The compound's structure allows it to participate in molecular docking studies and receptor-ligand binding assays, which are essential for elucidating its pharmacological properties.

Binding Affinity and Selectivity

Research indicates that compounds related to piperazine scaffolds, including this compound, can bind to aminergic receptors. For instance, studies have shown that similar piperazine derivatives exhibit affinity towards dopamine receptors and can influence cellular signaling pathways associated with neuropharmacological effects .

Case Studies

- Antiproliferative Effects : A study on a related piperazine compound (LQFM018) demonstrated significant antiproliferative activity against K562 leukemic cells. The IC50 values indicated that the compound induced cell death through necroptotic pathways, suggesting a potential therapeutic role in cancer treatment .

- Receptor Interaction Studies : Various studies have employed molecular docking techniques to assess the binding profiles of piperazine derivatives to aminergic receptors. These investigations provide insights into how this compound might interact with specific receptor sites, influencing its biological efficacy.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Fmoc-Piperazine | C₁₃H₁₅ClN₂O₂ | Lacks methyl substitution; used in similar applications |

| 2-Methyl-Piperazine | C₇H₁₄N₂ | Basic structure without protective groups; simpler reactivity |

| (R)-1-Fmoc-2-methyl-piperazine | C₁₃H₁₅ClN₂O₂ | Enantiomeric form; may exhibit different biological activity |

The unique stereochemistry and protective Fmoc group of this compound differentiate it from related compounds, potentially influencing its reactivity and biological interactions.

Applications in Research and Industry

This compound is primarily utilized in:

- Peptide Synthesis : As a building block in solid-phase peptide synthesis, facilitating the creation of complex peptides.

- Drug Development : Investigated for its potential therapeutic applications due to its ability to modulate receptor activities.

- Chemical Research : Studied for its reactivity in various organic synthesis reactions, contributing to the development of new pharmaceutical compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-1-Fmoc-2-methyl-piperazine hydrochloride?

- Methodological Answer : The synthesis typically involves Fmoc protection of the piperazine nitrogen, followed by methylation at the 2-position. Key steps include:

- Coupling Reactions : Use of carbodiimide reagents (e.g., EDC•HCl) with HOBt to activate carboxylic acids for amide bond formation, ensuring minimal racemization .

- Purification : Crude products are purified via recrystallization (using solvents like methanol/water) or column chromatography (silica gel with gradients of ethyl acetate/hexane) .

- Hydrochloride Salt Formation : The freebase is treated with HCl in diethyl ether, followed by solvent removal and trituration to isolate the hydrochloride salt .

Q. How is the purity of this compound assessed?

- Methodological Answer :

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard. Retention time and peak area normalization are used for quantification .

- Spectroscopy : and NMR confirm structural integrity, while mass spectrometry (ESI-MS) verifies molecular weight .

- TLC : Silica gel plates with fluorescent indicator; spots visualized under UV light to monitor reaction progress .

Q. What storage conditions are recommended for this compound?

- Methodological Answer :

- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the Fmoc group. Desiccants (e.g., silica gel) are added to minimize moisture exposure .

- Stability tests under accelerated conditions (40°C/75% RH for 1 month) can predict long-term degradation trends .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-configured starting materials or enzymes (e.g., lipases) for enantioselective reactions.

- Low-Temperature Reactions : Conduct methylation steps at 0–4°C to reduce epimerization .

- Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) detects enantiomeric excess (ee) ≥98% .

Q. What strategies mitigate by-product formation during Fmoc protection?

- Methodological Answer :

- Reagent Stoichiometry : Limit Fmoc-Cl to 1.1 equivalents to avoid overprotection.

- pH Control : Maintain basic conditions (pH 8–9) using NaHCO to suppress side reactions .

- Work-Up : Liquid-liquid extraction (dichloromethane/water) removes unreacted reagents .

Q. How can researchers troubleshoot low yields in hydrochloride salt formation?

- Methodological Answer :

- Solvent Selection : Use anhydrous diethyl ether for precipitation; alternative solvents (e.g., THF) may improve crystallinity.

- Acid Equivalents : Optimize HCl concentration (1–2 equivalents) to avoid excess acid trapping in the lattice .

- Characterization : XRPD (X-ray powder diffraction) identifies polymorphic forms affecting yield .

Q. What advanced analytical methods resolve conflicting purity data?

- Methodological Answer :

- Orthogonal Techniques : Combine HPLC, NMR integration, and elemental analysis to cross-validate results.

- Impurity Profiling : LC-MS/MS identifies trace by-products (e.g., de-Fmoc derivatives) not detected by UV .

Application-Oriented Questions

Q. How is this compound utilized as a building block in peptide mimetics?

- Methodological Answer :

- Solid-Phase Synthesis : The Fmoc group is cleaved with piperidine, exposing the piperazine for further coupling.

- Biological Assays : Post-synthetic modifications (e.g., fluorescent labeling) require purity ≥95% to avoid off-target effects .

Q. What are the limitations of using this compound in aqueous reaction systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.